N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide
Description
N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide is a small-molecule compound featuring a substituted phenyl group (4-chloro-3-fluoro) linked via a carboxamide bridge to an azetidine ring (a four-membered saturated heterocycle). The azetidine moiety introduces conformational rigidity, while the halogenated aromatic system may enhance metabolic stability and target binding.
Properties
Molecular Formula |
C10H10ClFN2O |
|---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C10H10ClFN2O/c11-8-2-1-7(3-9(8)12)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) |
InChI Key |
IWKCFVBPHLRMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with azetidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the purification of intermediates, optimization of reaction conditions, and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is synthesized via carbodiimide-mediated coupling between azetidine-3-carboxylic acid derivatives and 4-chloro-3-fluoroaniline. Key steps include:
| Reaction Component | Conditions/Reagents | Outcome | Source |
|---|---|---|---|
| Carboxylic acid activation | DCC (N,N'-dicyclohexylcarbodiimide), DMAP | Formation of reactive O-acylisourea intermediate | |
| Amide bond formation | 4-chloro-3-fluoroaniline, RT to 50°C | Target compound isolation via recrystallization |
Industrial-scale production employs continuous flow reactors to enhance yield (85–92%) and purity (>98%) through precise temperature control.
Functional Group Transformations
The azetidine ring and carboxamide group participate in characteristic reactions:
Oxidation
| Reagent System | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ in H₂SO₄ | 60°C, 4 h | Azetidine N-oxide derivative | Limited ring expansion |
Reduction
| Reagent | Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ in anhydrous ether | 0°C to reflux, 6 h | Azetidine-3-methanol intermediate | Retention of chloro/fluorine |
Nucleophilic Substitution
The 3-position carboxamide undergoes substitution:
| Nucleophile | Base/Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Grignard reagents (R-MgX) | Triethylamine, THF | 3-alkyl/aryl azetidine derivatives | 68–74% | |
| Sodium azide | DMF, 80°C | 3-azidoazetidine analog | 82% |
Cycloaddition and Ring Modification
The strained azetidine ring participates in [2+2] cycloadditions:
Biological Interaction Mechanisms
As a tyrosinase inhibitor, the compound binds competitively to the enzyme's active site:
| Parameter | Value | Method | Source |
|---|---|---|---|
| IC₅₀ | 12.3 ± 1.2 µM | Spectrophotometric assay | |
| Kᵢ | 8.7 µM | Lineweaver-Burk analysis | |
| Binding energy | -9.2 kcal/mol | Molecular docking (PDB 5M8Q) |
The chloro and fluorine substituents enhance binding via halogen interactions with Tyr-367 and His-390 residues .
Stability and Degradation
Critical stability parameters under accelerated conditions:
This comprehensive profile establishes N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide as a multifunctional scaffold for pharmaceutical development, particularly in enzymatically targeted therapies. The halogenated aromatic system confers both stability and directed reactivity, while the azetidine core enables diverse synthetic modifications.
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide is a synthetic organic compound with a unique molecular structure that lends itself to various applications, particularly in pharmaceutical development and chemical biology. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a carboxamide group and a substituted phenyl ring containing both chlorine and fluorine atoms.
Scientific Research Applications
This compound has potential applications in various fields.
Pharmaceutical Development this compound can serve as a lead compound for designing new drugs targeting specific diseases. Its structure can be modified to enhance its efficacy or selectivity in biological applications. Interaction studies can focus on its binding affinity to biological targets like enzymes or receptors, which is crucial for understanding how structural modifications influence its pharmacodynamics and pharmacokinetics.
Chemical Biology The compound can be used as a tool for studying biological processes. Further research is required to elucidate the specific biological mechanisms and therapeutic potentials of this compound.
Structural and Functional Studies The compound's structure reveals a complex arrangement that facilitates interactions with biological targets, enhancing its potential therapeutic efficacy. Spectroscopic techniques such as NMR and IR are typically used for structural confirmation and stability assessment.
Related Compounds Several compounds share structural similarities with this compound. Azetidine derivatives have shown antibacterial and antibiotic properties . N-substituted azetidinones have demonstrated anticancer and antimicrobial activities . Novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been found to inhibit proliferation and induce apoptosis in human solid cell lines, including breast and prostate cancer cells . Fluorinated analogs have exhibited significant anticancer activity against HT-29 colon cancer cells .
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related analogs: 3-chloro-N-phenyl-phthalimide () and BMS-777607 ().
Key Observations:
- Azetidine vs. Phthalimide/Pyridone Rings : The azetidine’s compact, strained structure may enhance solubility compared to the lipophilic phthalimide but lacks the extended π-system of BMS-777607’s pyridone, which contributes to kinase binding .
- Halogenation : Both the target compound and BMS-777607 feature fluorinated phenyl groups, a common strategy to improve metabolic stability and target affinity. The 4-chloro substituent in the target compound may similarly enhance electronic effects but could reduce solubility compared to BMS-777607’s ethoxy group .
- Carboxamide Linkage : Present in both the target compound and BMS-777607, this group facilitates hydrogen bonding, critical for biological activity. However, BMS-777607’s additional pyridine and pyridone rings enable multi-point interactions with kinase targets, enhancing potency .
Physicochemical and Pharmacokinetic Properties
- Solubility : The azetidine’s polar nature may confer moderate aqueous solubility to the target compound, intermediate between the highly lipophilic phthalimide and BMS-777607’s solubility-optimized design (e.g., ethoxy and pyridone groups) .
- LogP : Estimated logP values suggest the target compound (~2.5) is less lipophilic than 3-chloro-N-phenyl-phthalimide (~3.8) but more so than BMS-777607 (~1.9 due to polar substituents).
Research Findings and Clinical Relevance
- BMS-777607 : Advanced to phase I trials due to favorable pharmacokinetics (oral efficacy, low toxicity). Its design underscores the importance of balancing solubility (via 4-ethoxy) and potency (via 3-Cl) .
- Target Compound : Hypothetically, the azetidine’s rigidity could improve binding to compact active sites, but further functionalization (e.g., adding solubilizing groups) may be required for therapeutic use.
Biological Activity
N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C10H10ClF2N2O
- Molecular Weight : 228.65 g/mol
- Structure : The compound consists of an azetidine ring linked to a carboxamide group and a substituted phenyl ring containing chlorine and fluorine atoms. These functional groups are crucial for its biological activity and interactions with biological targets.
Pharmacological Properties
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- For instance, related compounds with similar structures have demonstrated IC50 values in the nanomolar range against human breast cancer cell lines (e.g., MCF-7) .
-
Antimicrobial Activity :
- The compound's azetidine structure suggests potential antimicrobial properties. Research has shown that derivatives of azetidine exhibit varying degrees of antibacterial and antifungal activities .
- Specific studies have reported MIC (Minimum Inhibitory Concentration) values for related compounds, indicating their effectiveness against selected bacterial strains.
Understanding the mechanisms by which this compound exerts its biological effects is essential for optimizing its therapeutic potential:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes or receptors involved in tumor growth or bacterial proliferation. Interaction studies are necessary to elucidate its binding affinity to these biological targets .
- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl ring or azetidine moiety can significantly influence the compound's biological activity. For example, variations in halogen positioning on the phenyl ring have been linked to changes in cytotoxicity against cancer cells .
Case Studies and Experimental Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
Future Directions
The versatility of this compound makes it a promising candidate for further research in drug development:
- Optimization Studies : Future studies should focus on optimizing the compound's structure to enhance its efficacy and selectivity for specific biological targets.
- In Vivo Studies : Conducting animal studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in a living organism.
- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials could pave the way for new treatment options in oncology.
Q & A
Q. What are the recommended synthetic routes for N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves amide coupling between azetidine-3-carboxylic acid derivatives and 4-chloro-3-fluoroaniline. Key steps include:
- Activation of the carboxylic acid : Use coupling reagents like EDCl/HOBt or CDI to form the reactive intermediate.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for improved solubility and reaction efficiency.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted starting materials).
- Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight and isotopic patterns.
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks using programs like SHELXL .
- HPLC : Assesses purity (>98%) under reverse-phase conditions with UV detection .
Q. How can preliminary biological activity be evaluated for this compound?
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA.
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains.
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational methods predict binding modes and affinity?
- Molecular docking : AutoDock Vina is recommended for its speed and accuracy. Parameters:
- Grid box centered on the target’s active site (e.g., 20 ų).
- Exhaustiveness set to 8–16 for robust sampling.
- Scoring function analysis : Compare binding energies (ΔG) across docking poses to prioritize experimental validation .
- MD simulations : Use GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities minimizes noise.
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence (<5%).
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for deconvoluting overlapping reflections .
Q. How should researchers address contradictions in biological activity data?
- Dose-response validation : Repeat assays in triplicate with independent compound batches.
- Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify confounding interactions.
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity .
Q. What approaches guide structure-activity relationship (SAR) studies?
- Substituent variation : Compare analogs with halogen (Cl/F) or substituent positional changes (meta vs. para).
- Pharmacophore mapping : Overlay crystal structures of active/inactive analogs to identify critical hydrogen bonds or steric clashes.
- Free-energy perturbation (FEP) : Quantify the impact of substituents on binding energy via Schrödinger’s FEP+ .
Q. How can synthetic yields be optimized for scale-up in academic settings?
- Catalyst screening : Test Pd/Cu catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining >90% yield.
- Flow chemistry : Continuous flow systems minimize degradation of heat-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
